

Impact of food on Tebipenem Pivoxil absorption and efficacy

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Compound of Interest

Compound Name: *Tebipenem Pivoxil*

Cat. No.: *B1682725*

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Technical Support Center: Tebipenem Pivoxil

This resource provides researchers, scientists, and drug development professionals with technical guidance on the impact of food on **Tebipenem Pivoxil**'s absorption and efficacy.

Frequently Asked Questions (FAQs)

Q1: How does food intake affect the overall exposure (AUC) and peak concentration (Cmax) of **Tebipenem Pivoxil**?

A1: The effect of food on **Tebipenem Pivoxil** depends on the formulation. For the immediate-release (IR) formulation at 300 mg, administration following a high-fat meal resulted in a roughly 50% reduction in mean Cmax, while the mean total exposure (AUC) remained similar to the fasted state[1][2]. At a 600 mg dose of the IR formulation, both Cmax and AUC were found to be comparable between the fed and fasted states[1][2][3][4][5]. For some extended-release (ER) formulations (6-hour and 12-hour), an increase in both AUC and Cmax was observed when administered with food[1][2].

Q2: What is the general recommendation for administering **Tebipenem Pivoxil** in relation to meals during a clinical or pre-clinical study?

A2: For immediate-release (IR) formulations, the total drug absorption (AUC) appears to be largely unaffected by food, although peak concentration (Cmax) can be blunted at lower doses[1][2][6]. This suggests that while food may slow the rate of absorption, it does not

significantly reduce the total amount of drug absorbed[6]. Therefore, administering the drug without regard to meals could be a viable strategy in a clinical setting, which would not pose a problem for its use[6]. However, for studies where consistent and rapid peak concentrations are critical, administration in a fasted state may be preferable.

Q3: Does co-administration with enteral feeding impact the bioavailability of Tebipenem?

A3: No, the bioavailability of tebipenem appears to be maintained when the tablet is crushed and administered via a nasogastric (NG) tube with or without concomitant enteral feeds. A study in healthy subjects showed that Cmax and AUC values were bioequivalent when compared to oral administration of a whole tablet[7].

Q4: What underlying mechanism is responsible for the intestinal absorption of **Tebipenem Pivoxil**?

A4: **Tebipenem Pivoxil** is a prodrug designed to enhance the intestinal absorption of its active form, tebipenem[6][8]. Its high permeability across the intestinal apical membrane is attributed to multiple transport routes[8][9]. Studies suggest that in addition to simple diffusion, carrier-mediated transport is involved[8]. Specifically, the human organic anion transporting polypeptides OATP1A2 and OATP2B1 have been identified as contributing to its uptake, whereas the peptide transporter PEPT1 is not involved[8].

Troubleshooting Guide

Issue: We observed a significant decrease in Cmax in our fed study group compared to the fasted group using a 300 mg immediate-release formulation.

- **Plausible Cause:** This is an expected pharmacological effect. Studies have demonstrated that for a 300 mg IR dose of **Tebipenem Pivoxil** Hydrobromide, a standard high-fat meal can reduce the mean Cmax by approximately 50%[1][2]. The presence of food in the gastrointestinal tract can delay gastric emptying, slowing the rate at which the drug is presented to the small intestine for absorption.
- **Recommendation:**
 - Verify that the total exposure (AUC) is comparable between your fed and fasted groups. A significant drop in both Cmax and AUC might indicate a more complex absorption issue or

a problem with the formulation.

- If consistent C_{max} values are critical for your experimental endpoint, consider administering the compound in a fasted state.
- Note that at higher doses (e.g., 600 mg IR), this effect on C_{max} is less pronounced, with exposures being comparable between fed and fasted states[1][2][5].

Issue: Our efficacy study in a non-fasted animal model is showing lower-than-expected results, even though the total drug exposure (AUC) should be adequate.

- Plausible Cause: Tebipenem is a carbapenem antibiotic, and its efficacy is often linked to the duration that its concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%T>MIC). While food may not significantly alter the total AUC for IR formulations, the blunting of the C_{max} and potential delay in T_{max} could cause the plasma concentration to fall below the MIC threshold sooner than in a fasted state.
- Recommendation:
 - Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate your plasma concentration-time profiles with the MIC of the pathogen being studied.
 - Measure drug concentrations at more frequent intervals around the expected T_{max} in both fed and fasted states to accurately capture the peak and subsequent decline.
 - Consider if the blunted C_{max} in the fed state fails to achieve a critical threshold needed for maximal bactericidal activity, even if the overall %T>MIC target is met.

Data Summary Tables

Table 1: Effect of Food on Pharmacokinetics of **Tebipenem Pivoxil** Hydrobromide (IR Formulation)

Dose	State	Cmax Effect	AUC Effect	Citation(s)
300 mg	Fed	~50% Reduction	Similar to Fasted	[1][2]
600 mg	Fed	Comparable to Fasted	Comparable to Fasted	[1][2][3][5]

Table 2: Effect of Food on Pharmacokinetics of **Tebipenem Pivoxil** Fine Granules

Dose	State	Cmax Effect	AUC Effect	Citation(s)
250 mg	Non-fasting	Lowered to ~60% of Fasted	Equivalent to Fasted	[6]

Experimental Protocols

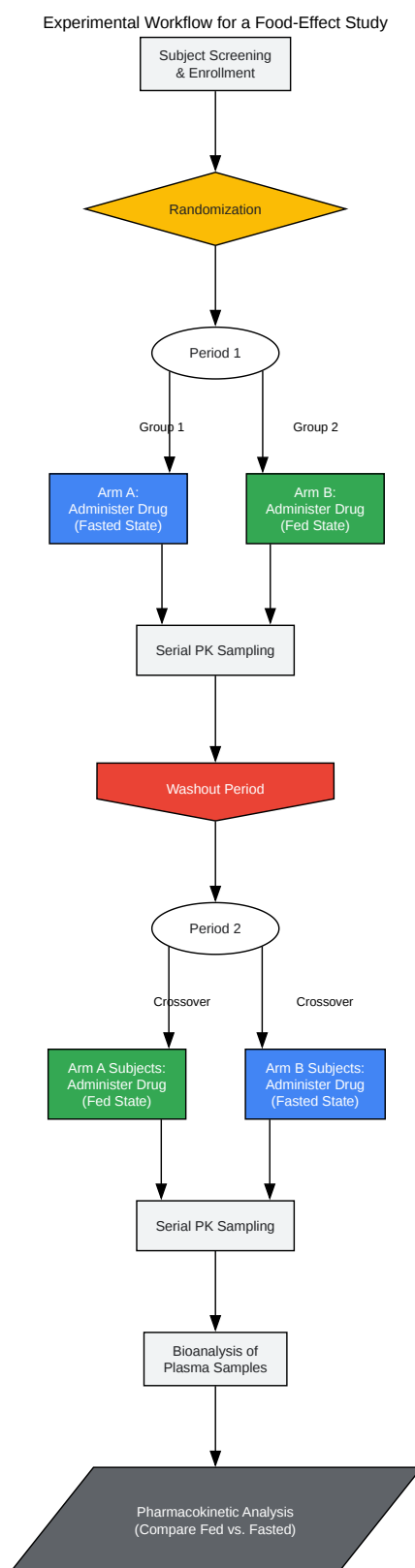
Protocol: Single-Dose Food-Effect Study (Based on NCT03395249)

This protocol is a summary of the methodology used in clinical trials to assess the impact of food on **Tebipenem Pivoxil** pharmacokinetics[1][2][3][4][5].

- Study Design: A randomized, open-label, single-ascending-dose (SAD) study in healthy adult subjects[3][4][5].
- Subject Population: Healthy adult volunteers[3][4][5].
- Treatment Arms:
 - Fasted State: Subjects fast overnight for at least 10 hours before receiving a single oral dose of **Tebipenem Pivoxil** Hydrobromide.
 - Fed State: After an overnight fast of at least 10 hours, subjects consume a standard high-fat, high-calorie breakfast approximately 30 minutes before drug administration.
- Dosing: Single oral doses of the **Tebipenem Pivoxil** Hydrobromide immediate-release (IR) formulation were administered at 300 mg and 600 mg[1][2].

- **Pharmacokinetic (PK) Sampling:** Serial blood samples are collected at pre-defined time points before and after dosing (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose) to determine the plasma concentrations of tebipenem.
- **Bioanalysis:** Plasma concentrations of tebipenem are measured using a validated bioanalytical method, such as LC-MS/MS[7].
- **PK Parameter Calculation:** Key pharmacokinetic parameters including C_{max}, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and T_{max} (time to reach C_{max}) are calculated using non-compartmental analysis.

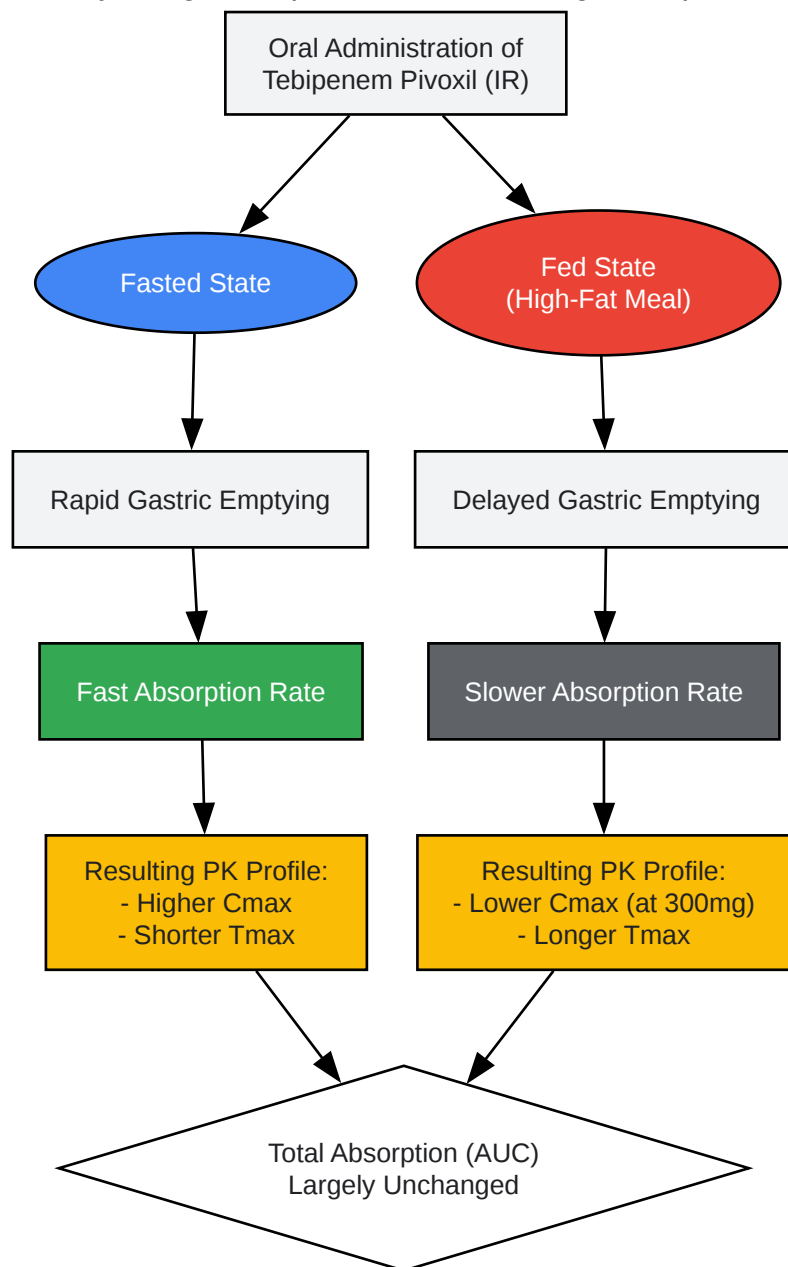
Visualizations



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Caption: A typical crossover design for a clinical food-effect study.

Physiological Impact of Food on Drug Absorption



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Caption: Logical flow of food's effect on **Tebipenem Pivoxil** IR absorption.

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